molecular formula C2H5NO2 B1666218 Glycine CAS No. 56-40-6

Glycine

Cat. No.: B1666218
CAS No.: 56-40-6
M. Wt: 75.07 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Description

. It is a non-essential amino acid, meaning that the human body can synthesize it. Glycine is integral to the formation of proteins and is found in high concentrations in gelatin and silk fibroin . It is unique among amino acids due to its minimal side chain, consisting of only a hydrogen atom, making it achiral and highly flexible .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Hydantoin Method: This method involves the hydrolysis of hydantoin to produce this compound.

    Biotechnology Synthesis: This method uses genetically engineered microorganisms to produce this compound from renewable resources.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Target of Action

Glycine, a non-essential amino acid, primarily targets the This compound receptors and the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors . It is the major inhibitory neurotransmitter in the brainstem and spinal cord, where it participates in a variety of motor and sensory functions . This compound can bind to specific receptors and transporters that are expressed in many types of cells throughout an organism to exert its effects .

Mode of Action

The binding of this compound to the alpha (α) receptor subunit opens a chloride-permeable ion channel, allowing rapid hyperpolarization of the membrane potential and control of neuronal excitability in a millisecond time course . This effect is blocked by nanomolar concentrations of strychnine . This compound also functions as a co-agonist at the NMDA subtype of glutamate receptor .

Biochemical Pathways

This compound is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . This compound degradation occurs through three pathways: the this compound cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate this compound degradation to form ammonia and CO2 in animals .

Pharmacokinetics

This compound is commonly used as a component of total parenteral nutrition and is also used as irrigation during surgery . It has been reported that average plasma this compound peaked 30 minutes after ingestion, 54% over the baseline level, and returned to the baseline level 3 hours post-supplementation .

Result of Action

This compound plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function . It helps prevent the breakdown of muscles by boosting the body’s levels of creatine, a compound helping build muscle mass . This compound boosts satellite cell proliferation and muscle regeneration by increasing activation of mammalian target of rapamycin complex 1 (mTORC1) and replenishing the one-carbon unit pool . It also has anti-inflammatory effects, including its abilities to decrease pro-inflammatory cytokines and the concentration of free fatty acids, to improve the insulin response, and to mediate other changes .

Action Environment

Environmental factors can influence the action of this compound. For instance, this compound has been shown to improve plant growth, photosynthesis, uptake of nutrients, and minimize oxidative stress in plants under heavy metal stress . In agriculture, this compound mitigates fertilizer requirements of agricultural crops, indicating its role in nutrient uptake and utilization .

Biochemical Analysis

Biochemical Properties

Glycine acts as a precursor to proteins . Most proteins incorporate only small quantities of this compound, a notable exception being collagen, which contains about 35% this compound due to its periodically repeated role in the formation of collagen’s helix structure in conjunction with hydroxyproline .

Cellular Effects

This compound functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties . It is also required to synthesize collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .

Molecular Mechanism

This compound degradation occurs through three pathways: the this compound cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme to initiate this compound degradation to form ammonia and CO2 in animals .

Temporal Effects in Laboratory Settings

It is known that this compound plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been used to prevent tissue injury, enhance anti-oxidative capacity, promote protein synthesis and wound healing, improve immunity, and treat metabolic disorders in obesity, diabetes, cardiovascular disease, ischemia-reperfusion injuries, cancers, and various inflammatory diseases .

Metabolic Pathways

This compound is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . It is involved in the biosynthesis of glutathione, heme, creatine, nucleic acids, and uric acid .

Subcellular Localization

It is known that this compound plays a significant role in various cellular compartments due to its involvement in the synthesis of a multitude of biomolecules and substances .

Properties

IUPAC Name

2-aminoacetic acid
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InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)
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InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)N
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Molecular Formula

C2H5NO2
Record name GLYCINE
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Related CAS

15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1))
Record name Glycine [USP:INN]
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DSSTOX Substance ID

DTXSID9020667
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Molecular Weight

75.07 g/mol
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Physical Description

Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless
Record name GLYCINE
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Record name Glycine
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol)
Record name GLYCINE
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Density

1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C
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Vapor Pressure

0.00000013 [mmHg]
Record name Glycine
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Mechanism of Action

In the CNS, there exist strychnine-sensitive glycine binding sites as well as strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex. The strychnine-sensitive glycine receptor complex is comprised of a chloride channel and is a member of the ligand-gated ion channel superfamily. The putative antispastic activity of supplemental glycine could be mediated by glycine's binding to strychnine-sensitive binding sites in the spinal cord. This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission. The ability of glycine to potentiate NMDA receptor-mediated neurotransmission raised the possibility of its use in the management of neuroleptic-resistant negative symptoms in schizophrenia. Animal studies indicate that supplemental glycine protects against endotoxin-induced lethality, hypoxia-reperfusion injury after liver transplantation, and D-galactosamine-mediated liver injury. Neutrophils are thought to participate in these pathologic processes via invasion of tissue and releasing such reactive oxygen species as superoxide. In vitro studies have shown that neutrophils contain a glycine-gated chloride channel that can attenuate increases in intracellular calcium and diminsh neutrophil oxidant production. This research is ealy-stage, but suggests that supplementary glycine may turn out to be useful in processes where neutrophil infiltration contributes to toxicity, such as ARDS., HYPERPOLARIZATION OF MOTONEURONS PRODUCED BY IONTOPHORETIC APPLICATION OF GLYCINE IS RELATIVELY TRANSIENT BUT APPROACHES THE EQUILIBRIUM POTENTIAL FOR THE INDIRECTLY ACTIVATED INHIBITORY POSTSYNAPTIC POTENTIAL...TESTS WITH GABA... INDICATE SIMILAR ELECTROPHYSIOLOGICAL EFFECTS & SIMILAR INCR IN CL- CONDUCTANCE., MAJOR EVIDENCE THAT FAVORS GLYCINE AS MEDIATOR OF INTRASPINAL POSTSYNAPTIC INHIBITION IS THE SELECTIVE ANTAGONISM OF ITS EFFECTS BY STRYCHNINE. ... GLYCINE ALSO APPEARS TO BE MOST LIKELY TRANSMITTER FOR INHIBITORY INTERNEURONS IN RETICULAR FORMATION BUT NOT IN CUNEATE NUCLEUS.
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Color/Form

White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc

CAS No.

56-40-6, 25718-94-9, 18875-39-3
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Melting Point

451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.